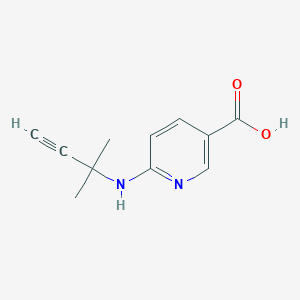
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid is a derivative of nicotinic acid, a compound known for its role in various biological processes. This compound features a unique structure with a 2-methylbut-3-yn-2-yl group attached to the amino group of the nicotinic acid, making it an interesting subject for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol at room temperature, and the final product is obtained after several steps of alkylation and treatment with potassium hydroxide in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multistep synthesis processes with optimization for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence processes related to neurotransmission and cellular signaling .
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in metabolism and as a vitamin.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid: A derivative with different substituents, studied for its biological activities.
Methyl Nicotinate: Another derivative used in various applications, including as a vasodilator.
Uniqueness
6-((2-Methylbut-3-yn-2-yl)amino)nicotinic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
6-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-6-5-8(7-12-9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChIキー |
JSJUGCZDMMKNHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)NC1=NC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)


![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
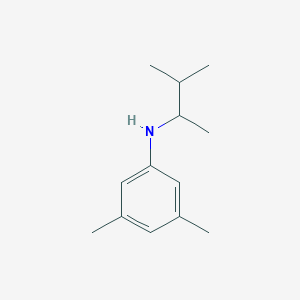
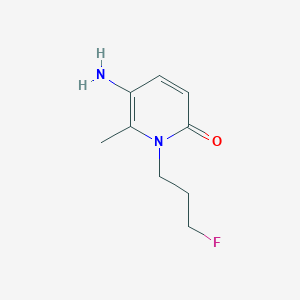
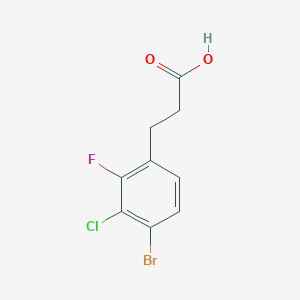
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
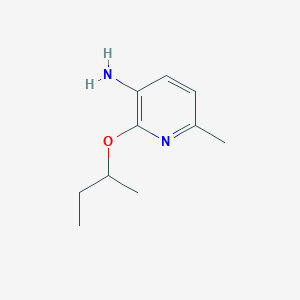
amino}propanoic acid](/img/structure/B13318574.png)



